
An In-depth Technical Guide to Regadenoson:
Molecular Formula and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Regadenoson

Cat. No.: B1679255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Regadenoson, marketed under trade names like Lexiscan® and Rapiscan®, is a potent and

highly selective A₂A adenosine receptor agonist.[1][2] It is primarily utilized as a pharmacologic

stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary

artery disease in patients unable to undergo adequate exercise stress.[3][4][5] Its mechanism

of action centers on the specific activation of A₂A adenosine receptors, which are

predominantly located on the smooth muscle cells of coronary arteries, leading to significant

vasodilation and a transient increase in coronary blood flow that mimics the physiological

effects of exercise.[3][6] The selectivity of Regadenoson for the A₂A receptor subtype

minimizes the off-target effects often associated with less selective adenosine agonists like

adenosine itself.[1]

This guide provides a comprehensive overview of the molecular formula, physicochemical

properties, and pharmacological profile of Regadenoson. It includes detailed experimental

protocols for key assays used in its characterization and presents quantitative data in a

structured format for ease of reference.

Chemical and Physical Properties
Regadenoson is chemically described as Adenosine, 2-[4-[(methylamino)carbonyl]-1H-

pyrazol-1-yl]-.[7][8] It exists in both anhydrous and monohydrate forms.[7][9] The solid form is
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typically an off-white to beige powder.[10][11][12]

Table 1: Chemical Identification and Properties
Property Value Reference(s)

Chemical Name

Adenosine, 2-[4-

[(methylamino)carbonyl]-1H-

pyrazol-1-yl]-

[7][8]

Molecular Formula C₁₅H₁₈N₈O₅ (anhydrous) [7][11][13]

C₁₅H₁₈N₈O₅ • H₂O

(monohydrate)
[5][9][14]

Molecular Weight 390.35 g/mol (anhydrous) [7][11][13]

408.37 g/mol (monohydrate) [5][14]

CAS Number 313348-27-5 (anhydrous) [11][13]

875148-45-1 (monohydrate) [9]

Appearance
Off-white solid / White to beige

powder
[10][11][12]

Solubility DMSO: ~2 mg/mL [11][12]

Water: Insoluble [15]

Storage (Powder) −20°C [11][12]

Pharmacological Properties
Regadenoson's pharmacological activity is defined by its interaction with adenosine receptors,

a family of G protein-coupled receptors (GPCRs).

Mechanism of Action
Regadenoson is a low-affinity agonist for the A₂A adenosine receptor.[2][7][9] The A₂A receptor

is coupled to a stimulatory G-protein (Gs).[6] The activation sequence is as follows:

Receptor Binding: Regadenoson binds to the extracellular domain of the A₂A receptor.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3552720/
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pubs.acs.org/doi/10.1021/jm100240h
https://www.researchgate.net/figure/Analysis-of-adenosine-A2A-receptors-by-radioligand-binding-assay-in-SH-SY5Y-cells_fig4_333599933
https://resources.revvity.com/pdfs/RBHA2AM400UA_2595668.pdf
https://www.researchgate.net/figure/Analysis-of-adenosine-A2A-receptors-by-radioligand-binding-assay-in-SH-SY5Y-cells_fig4_333599933
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pmc.ncbi.nlm.nih.gov/articles/PMC7909893/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Molecular_Binding_Affinity_of_Regadenoson_to_Adenosine_Receptor_Subtypes.pdf
https://www.benchchem.com/pdf/Foundational_Principles_of_Pharmacologic_Stress_Testing_with_Regadenoson_An_In_depth_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648803/
https://www.researchgate.net/figure/Analysis-of-adenosine-A2A-receptors-by-radioligand-binding-assay-in-SH-SY5Y-cells_fig4_333599933
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pmc.ncbi.nlm.nih.gov/articles/PMC7909893/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Molecular_Binding_Affinity_of_Regadenoson_to_Adenosine_Receptor_Subtypes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648803/
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pmc.ncbi.nlm.nih.gov/articles/PMC7909893/
https://www.benchchem.com/pdf/Foundational_Principles_of_Pharmacologic_Stress_Testing_with_Regadenoson_An_In_depth_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3552720/
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pubs.acs.org/doi/10.1021/jm100240h
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pubs.acs.org/doi/10.1021/jm100240h
https://www.biorxiv.org/content/10.1101/627026v3.full-text
https://lexiscan.com/ClinicalAttributes/ClinicalPharmacology
https://pubs.acs.org/doi/10.1021/jm100240h
https://www.benchchem.com/product/b1679255?utm_src=pdf-body
https://www.benchchem.com/product/b1679255?utm_src=pdf-body
https://resources.revvity.com/pdfs/gde-optimisation-assay-camp-gs-ago.pdf
https://www.researchgate.net/figure/Analysis-of-adenosine-A2A-receptors-by-radioligand-binding-assay-in-SH-SY5Y-cells_fig4_333599933
https://www.benchchem.com/pdf/Foundational_Principles_of_Pharmacologic_Stress_Testing_with_Regadenoson_An_In_depth_Technical_Guide.pdf
https://www.ncbi.nlm.nih.gov/books/NBK549462/
https://www.benchchem.com/product/b1679255?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK549462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G-Protein Activation: This binding induces a conformational change in the receptor, activating

the Gs protein. The Gs protein releases GDP, binds GTP, and its α-subunit (Gαs)

dissociates.[6]

Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-

bound enzyme adenylyl cyclase.[3][6]

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).[3][6]

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase

A (PKA).[3][6]

Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately resulting in

the relaxation of vascular smooth muscle, leading to coronary vasodilation.[3][6]
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Caption: Regadenoson-A₂A Receptor Signaling Pathway.
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Receptor Selectivity
A key pharmacological feature of Regadenoson is its high selectivity for the A₂A receptor

subtype over other adenosine receptors, which contributes to its favorable side-effect profile

compared to non-selective agonists.[1][16]

Table 2: Regadenoson Binding Affinity (Ki) for Human
Adenosine Receptors

Receptor Subtype Binding Affinity (Ki) Reference(s)

A₂A ≈ 1.3 µM [2][7][8][17]

290 nM [15]

A₁
> 16.5 µM (>10-fold lower

affinity vs A₂A)
[2][7][8][17]

A₂B Weak, if any, affinity [2][7][8][17]

A₃ Weak, if any, affinity [2][7][8][17]

Pharmacodynamics
The primary pharmacodynamic effect of Regadenoson is a rapid, dose-dependent increase in

coronary blood flow (CBF).[2][7][18] In clinical studies, a standard 0.4 mg intravenous dose of

Regadenoson caused the average peak velocity of coronary blood flow to more than double

from baseline within 30 seconds.[7][17] This hyperemic effect is sustained for a short duration,

decreasing to less than twice the baseline level within 10 minutes.[7][17]

Pharmacokinetics
Regadenoson exhibits a multi-exponential plasma concentration-time profile, best

characterized by a three-compartment model.[14][17]

Table 3: Pharmacokinetic Parameters of Regadenoson
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Parameter Value Reference(s)

Time to Peak Plasma Conc.

(Tₘₐₓ)
1 to 4 minutes [17]

Initial Phase Half-Life (t₁/₂α) ~2 to 4 minutes [17]

Intermediate Phase Half-Life

(t₁/₂β)
~30 minutes [17]

Terminal Phase Half-Life (t₁/₂γ) ~2 hours [17]

Elimination
~57% excreted unchanged in

urine
[14]

Experimental Protocols
The characterization of Regadenoson's properties relies on standard in-vitro pharmacological

assays.

Radioligand Binding Assay for Receptor Affinity
This competitive binding assay is the gold standard for determining the binding affinity (Ki) of

an unlabeled compound like Regadenoson by measuring its ability to displace a known

radiolabeled ligand from a receptor.[6][10]

Objective: To quantify the affinity of Regadenoson for the A₂A adenosine receptor and assess

its selectivity over other receptor subtypes (A₁, A₂B, A₃).[10]

Methodology:

Membrane Preparation: Cell membranes expressing a specific human adenosine receptor

subtype are prepared from stably transfected cell lines (e.g., HEK293 cells).[10][15]

Radioligand Selection: A specific, high-affinity radiolabeled antagonist or agonist is selected

for the target receptor (e.g., [³H]-CGS 21680 or [³H]-ZM241385 for the A₂A receptor).[9][13]

[17]
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Incubation: The prepared cell membranes are incubated in a buffer solution with a fixed

concentration of the radioligand and varying concentrations of unlabeled Regadenoson.[10]

[13]

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This

separates the membrane-bound radioligand from the unbound radioligand.[6][10]

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.[6][10]

Data Analysis: The concentration of Regadenoson that inhibits 50% of the specific binding

of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (Ki) is

then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the

receptor.[6]

cAMP Accumulation Assay for Functional Activity
This functional assay measures the biological consequence of A₂A receptor activation by

quantifying the production of the second messenger, cAMP.[6][10]

Objective: To determine the potency (EC₅₀) and efficacy of Regadenoson in stimulating cAMP

production via the A₂A receptor.[10]

Methodology:

Cell Culture: A suitable cell line stably expressing the human A₂A adenosine receptor (e.g.,

HEK293 or CHO cells) is cultured in multi-well plates.[10]

Cell Preparation: Prior to stimulation, cells are incubated in a stimulation buffer containing a

phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and

allow it to accumulate.[1][10]

Agonist Stimulation: The cells are then stimulated with varying concentrations of

Regadenoson for a defined period at 37°C.[6]
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Cell Lysis: The stimulation is terminated, and cells are lysed to release the intracellular

cAMP.[6][10]

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a

commercially available kit, typically based on a competitive immunoassay format (e.g.,

HTRF, ELISA, or AlphaScreen).[1][18]

Data Analysis: A dose-response curve is generated by plotting the measured cAMP

concentration against the logarithm of the Regadenoson concentration. The EC₅₀ value,

which represents the concentration of Regadenoson that produces 50% of the maximal

response, is calculated using non-linear regression analysis.[10]
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Caption: General workflow for GPCR agonist characterization.
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Regadenoson is a well-characterized, selective A₂A adenosine receptor agonist with a rapid

onset and short duration of action. Its molecular properties and pharmacological profile make it

an effective and safe agent for myocardial perfusion imaging. The established in-vitro assays,

such as radioligand binding and cAMP accumulation, are crucial for the discovery and

development of new receptor agonists and for understanding the structure-activity relationships

that govern their therapeutic potential. This guide provides foundational technical information to

aid researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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